2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(1-(thiophen-2-yl)propan-2-yl)acetamide
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Overview
Description
2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(1-(thiophen-2-yl)propan-2-yl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzofuran moiety, a thiophene ring, and an acetamide group, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(1-(thiophen-2-yl)propan-2-yl)acetamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of an appropriate phenol derivative with an aldehyde or ketone under acidic or basic conditions.
Introduction of the Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using reagents such as methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Thiophene Ring: The thiophene ring can be attached through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Formation of the Acetamide Group: The acetamide group can be introduced by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale equipment.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the acetamide group, converting it to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzofuran and thiophene rings can undergo electrophilic and nucleophilic substitution reactions, respectively, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols), under various conditions depending on the specific reaction.
Major Products
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Amine derivatives from the reduction of the acetamide group.
Substitution: Substituted benzofuran or thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a pharmacological agent. The presence of the benzofuran and thiophene rings suggests possible interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(1-(thiophen-2-yl)propan-2-yl)acetamide would depend on its specific biological target. Generally, compounds with benzofuran and thiophene rings can interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The acetamide group may also participate in hydrogen bonding, enhancing the compound’s binding affinity to its target.
Comparison with Similar Compounds
Similar Compounds
2-((2,3-Dihydrobenzofuran-7-yl)oxy)-N-(1-(thiophen-2-yl)propan-2-yl)acetamide: Lacks the dimethyl groups, which may affect its chemical and biological properties.
2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(propan-2-yl)acetamide: Lacks the thiophene ring, which may reduce its potential interactions with biological targets.
2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(1-(furan-2-yl)propan-2-yl)acetamide: Contains a furan ring instead of a thiophene ring, which may alter its reactivity and biological activity.
Uniqueness
The uniqueness of 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(1-(thiophen-2-yl)propan-2-yl)acetamide lies in its combination of structural features: the benzofuran core, the dimethyl groups, the thiophene ring, and the acetamide group. This combination may confer unique chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(1-thiophen-2-ylpropan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-13(10-15-7-5-9-24-15)20-17(21)12-22-16-8-4-6-14-11-19(2,3)23-18(14)16/h4-9,13H,10-12H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPVMZYYTSWNGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)NC(=O)COC2=CC=CC3=C2OC(C3)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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